molecular formula C22H22ClN5O2 B12176211 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B12176211
M. Wt: 423.9 g/mol
InChI Key: HFIDYPHZCOCTQZ-UHFFFAOYSA-N
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Description

2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring can be synthesized through a decarboxylative annulation protocol between a glycine-based diamine and various aldehydes under mild conditions . The chlorophenyl group is then introduced via a substitution reaction using appropriate chlorinating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine.

Scientific Research Applications

2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to have affinity for serotonin receptors, which may contribute to its pharmacological effects . The compound may modulate neurotransmitter release and receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is unique due to its combination of a piperazine ring, a chlorophenyl group, and a pyridazinone moiety. This structural complexity may confer distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C22H22ClN5O2

Molecular Weight

423.9 g/mol

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C22H22ClN5O2/c23-17-5-4-8-19(15-17)26-11-13-27(14-12-26)20-9-10-22(30)28(25-20)16-21(29)24-18-6-2-1-3-7-18/h1-10,15H,11-14,16H2,(H,24,29)

InChI Key

HFIDYPHZCOCTQZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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